![molecular formula C22H15ClFN3O B3013878 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 478039-91-7](/img/structure/B3013878.png)

4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

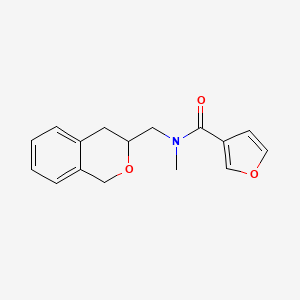

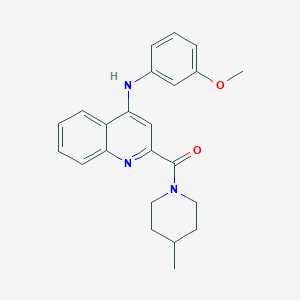

“4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C22H15ClFN3O . It is a versatile material used extensively in scientific research. Its unique structure enables its application in various fields, such as drug discovery, molecular biology, and materials science.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of quinazoline derivatives has been described, which involves the use of pinacol boronic esters . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” includes a pyrimidine ring attached to a phenyl ring via a carbon atom . The phenyl ring is further connected to a benzyl group through an oxygen atom . The benzyl group contains chloro and fluoro substituents .Applications De Recherche Scientifique

Cancer Therapeutics

Tyrosine Kinase Inhibition: This compound is structurally related to Lapatinib , a tyrosine kinase inhibitor. It’s used in combination with capecitabine to treat advanced or metastatic breast cancers that overexpress HER2 (ErbB2). By inhibiting the HER2/neu and epidermal growth factor receptor (EGFR) pathways, it effectively slows down the growth and proliferation of cancer cells.

Pharmacological Studies

Efflux and Uptake Transporters: The compound plays a role in the study of efflux and uptake transporters in drug disposition and interactions . It’s a substrate for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which are crucial in pharmacokinetics and multidrug resistance.

Materials Science

Liquid Crystalline Materials: Derivatives of this compound have been utilized in creating novel liquid crystalline materials, which have applications in displays and other electronic devices . The compound’s structural properties may influence the design of new materials with specific optical characteristics.

Environmental Science

Leukotriene Receptor Agonists: The synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists, involves compounds similar to this one . These receptors are significant in the inflammatory response, and their agonists can be used to study environmental toxins’ effects on human health.

Organic Synthesis

Cross-Coupling Reactions: The benzylic position of this compound is amenable to various organic reactions, including palladium-catalyzed cross-coupling reactions. This is essential for creating complex organic molecules for various applications, from medicinal chemistry to material sciences .

Orientations Futures

The future directions for “4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” could involve further exploration of its potential applications in various fields such as drug discovery, molecular biology, and materials science. Additionally, more studies could be conducted to understand its mechanism of action, safety profile, and chemical reactions. Further development of synthesis methods could also be a potential area of research .

Propriétés

IUPAC Name |

4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O/c23-19-5-2-6-20(24)18(19)14-28-17-4-1-3-16(13-17)21-9-12-26-22(27-21)15-7-10-25-11-8-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYADPNQQRSKXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)